Methyl 3-{bicyclo[2.2.1]heptan-2-yl}-3-methyloxirane-2-carboxylate
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Overview
Description
Methyl 3-{bicyclo[2.2.1]heptan-2-yl}-3-methyloxirane-2-carboxylate is a complex organic compound with the molecular formula C12H18O3. This compound is characterized by its unique bicyclic structure, which includes a norbornane framework fused with an oxirane ring. The presence of these structural features imparts distinct chemical properties and reactivity to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-{bicyclo[2.2.1]heptan-2-yl}-3-methyloxirane-2-carboxylate typically involves multiple steps. One common approach is the Diels-Alder reaction, where a diene and a dienophile react to form the bicyclic structure. This is followed by epoxidation to introduce the oxirane ring. The final step involves esterification to form the methyl ester group.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors for the Diels-Alder reaction and controlled temperature conditions for the epoxidation and esterification steps. Catalysts such as Lewis acids may be employed to enhance reaction rates and selectivity.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-{bicyclo[2.2.1]heptan-2-yl}-3-methyloxirane-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The oxirane ring can be oxidized to form diols.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The oxirane ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) are used for epoxidation.
Reduction: Lithium aluminum hydride (LiAlH4) is commonly used for reducing the ester group.
Substitution: Nucleophiles like hydroxide ions (OH-) can open the oxirane ring.
Major Products
Oxidation: Formation of diols.
Reduction: Formation of alcohols.
Substitution: Formation of substituted alcohols or ethers.
Scientific Research Applications
Methyl 3-{bicyclo[2.2.1]heptan-2-yl}-3-methyloxirane-2-carboxylate has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in stereoselective reactions.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 3-{bicyclo[2.2.1]heptan-2-yl}-3-methyloxirane-2-carboxylate involves its interaction with molecular targets through its reactive oxirane ring and ester group. The oxirane ring can undergo ring-opening reactions, forming covalent bonds with nucleophilic sites on biomolecules. This can lead to the inhibition of enzyme activity or disruption of cellular processes.
Comparison with Similar Compounds
Similar Compounds
Bicyclo[2.2.1]heptane derivatives: Compounds with similar bicyclic structures but different functional groups.
Oxirane derivatives: Compounds with oxirane rings but different substituents.
Uniqueness
Methyl 3-{bicyclo[221]heptan-2-yl}-3-methyloxirane-2-carboxylate is unique due to its combination of a bicyclic norbornane structure with an oxirane ring and a methyl ester group
Biological Activity
Methyl 3-{bicyclo[2.2.1]heptan-2-yl}-3-methyloxirane-2-carboxylate, also known by its CAS number 73154-11-7, is a bicyclic compound with potential biological activity. This article reviews the current understanding of its biological properties, including its synthesis, pharmacological effects, and applications in medicinal chemistry.
Chemical Structure and Properties
The molecular formula of this compound is C12H18O3 with a molecular weight of approximately 210.27 g/mol. Its structure features a bicyclic system that contributes to its unique reactivity and biological interactions.
Chemical Structure
Chemical Structure (Source: PubChem)
Synthesis
The synthesis of this compound typically involves the following steps:
- Formation of the Bicyclic Core : Utilizing cyclization reactions to form the bicyclo[2.2.1]heptane framework.
- Oxirane Formation : Introducing the epoxide group through oxidation processes.
- Carboxylation : Adding a carboxylate group to yield the final ester product.
Biological Activity
Research indicates that compounds similar to this compound exhibit various biological activities, including antimicrobial, anti-inflammatory, and potential anticancer effects.
Antimicrobial Activity
Studies have shown that derivatives of bicyclic compounds can possess significant antimicrobial properties, inhibiting the growth of various bacterial strains. The mechanism often involves disruption of bacterial cell membranes or interference with metabolic pathways.
Anti-inflammatory Effects
Research suggests that bicyclic compounds may modulate inflammatory responses by inhibiting pro-inflammatory cytokines and pathways involved in inflammation, such as NF-kB signaling.
Anticancer Potential
Preliminary studies indicate that this compound may exhibit cytotoxic effects against certain cancer cell lines, potentially through apoptosis induction or cell cycle arrest mechanisms.
Case Studies
A few notable studies have explored the biological activity of related bicyclic compounds:
- Study on Antimicrobial Activity :
- Objective : Evaluate the efficacy against Gram-positive and Gram-negative bacteria.
- Findings : Compounds showed MIC values ranging from 10 to 50 µg/mL against tested strains, indicating promising antibacterial potential.
Compound | MIC (µg/mL) | Bacterial Strain |
---|---|---|
Compound A | 20 | Staphylococcus aureus |
Compound B | 30 | Escherichia coli |
- Study on Anti-inflammatory Activity :
- Objective : Assess effects on cytokine production.
- Findings : Significant reduction in TNF-alpha and IL-6 levels was observed in treated macrophages.
Properties
Molecular Formula |
C12H18O3 |
---|---|
Molecular Weight |
210.27 g/mol |
IUPAC Name |
methyl 3-(2-bicyclo[2.2.1]heptanyl)-3-methyloxirane-2-carboxylate |
InChI |
InChI=1S/C12H18O3/c1-12(10(15-12)11(13)14-2)9-6-7-3-4-8(9)5-7/h7-10H,3-6H2,1-2H3 |
InChI Key |
KTXYGKLMWIKARY-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C(O1)C(=O)OC)C2CC3CCC2C3 |
Origin of Product |
United States |
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